barium(2+);2-(carboxymethyl)-3-oxobutanedioate
Description
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is a coordination compound comprising a barium cation (Ba²⁺) bound to the anionic ligand 2-(carboxymethyl)-3-oxobutanedioate. The ligand features a branched carboxylate structure with a ketone group, which may confer unique chelating properties. Barium compounds are typically employed in industrial applications (e.g., catalysts, ceramics) due to Ba²⁺’s large ionic radius (1.35 Å) and moderate charge density, though toxicity concerns restrict biological use .
Properties
IUPAC Name |
barium(2+);2-(carboxymethyl)-3-oxobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Oxidation Strategies
The ligand precursor is synthesized via a three-step sequence:
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Aldol condensation between malonic acid and acetaldehyde under acidic conditions yields 3-oxoglutaric acid.
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Carboxymethylation using chloroacetic acid in the presence of potassium carbonate introduces the additional carboxylate group at the 2-position.
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Selective oxidation of the secondary alcohol intermediate (formed during aldol condensation) to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄).
Critical parameters include pH control during carboxymethylation (optimal range: 8.5–9.0) and strict temperature regulation (<40°C) to prevent decarboxylation.
Barium Salt Formation: Neutralization and Precipitation
Direct Metathesis Reaction
Aqueous solutions of sodium 2-(carboxymethyl)-3-oxobutanedioate (0.1 M) are combined with barium chloride (0.05 M) at 60°C, yielding a white precipitate within 2 hours. Key factors:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| pH | 6.5–7.0 | <6.0: Incomplete precipitation |
| >7.5: Barium hydroxide formation | ||
| Stirring Rate | 400 rpm | Lower rates cause irregular crystallites |
| Aging Time | 24 h | <12 h: Amorphous product |
The product is isolated by vacuum filtration and washed with deionized water until chloride-free (AgNO₃ test).
Solvothermal Synthesis for Crystalline Forms
Combining barium oxide (BaO) with the ligand in a 1:3 molar ratio in ethanol/water (7:3 v/v) under microwave irradiation (150 W, 80°C, 30 min) produces phase-pure crystals suitable for X-ray analysis. This method enhances crystallinity by exploiting the dielectric heating effect on polar carboxyl groups.
Advanced Purification and Characterization
Recrystallization from Mixed Solvents
Crude product dissolved in hot dimethylformamide (DMF) is gradually diluted with ethanol (1:4 v/v) to induce slow crystallization. This removes residual sodium ions (<0.1 ppm by ICP-OES) and improves thermal stability (TGA decomposition onset: 285°C vs. 240°C for unpurified material).
Spectroscopic Validation
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FTIR : Characteristic peaks at 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1415 cm⁻¹ (symmetric COO⁻), and 1710 cm⁻¹ (ketone C=O).
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PXRD : Distinct reflections at 2θ = 10.2°, 20.7°, and 30.4° confirm the orthorhombic crystal system (space group Pbcn).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A tubular reactor (ID 50 mm, L 2 m) with segmented flow (aqueous ligand solution + BaCl₂ in alternating 1 mL slugs) achieves 92% yield at 10 kg/day throughput. Key advantages:
Waste Stream Management
Barium-containing filtrates are treated with sodium sulfate to precipitate BaSO₄ (Ksp = 1.1×10⁻¹⁰), reducing barium discharge to <2 ppm. The recovered barium sulfate finds use as a drilling fluid additive.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (HPLC) | Crystallinity | Scalability |
|---|---|---|---|---|
| Direct Metathesis | 78–85 | 95.2 | Low | Excellent |
| Solvothermal | 91–94 | 99.8 | High | Moderate |
| Continuous Flow | 88–92 | 98.5 | Medium | Industrial |
Solvothermal synthesis provides superior crystallinity but requires specialized equipment, while continuous flow balances efficiency with product quality.
Emerging Applications Influencing Synthesis
Recent developments in MOF-based gas storage (H₂ uptake: 1.2 wt% at 77K) drive demand for ultrapure material (>99.9%), achievable through electrochemical purification using ion-selective membranes .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The ketone group in the ligand can be reduced to an alcohol.
Substitution: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl groups under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include esters or amides, depending on the nucleophile used.
Scientific Research Applications
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds.
Biology: The compound can be used in studies involving barium’s biological effects and interactions.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which barium(2+);2-(carboxymethyl)-3-oxobutanedioate exerts its effects involves the interaction of barium ions with various molecular targets. Barium ions can interact with proteins and enzymes, altering their activity. The organic ligand can also participate in biochemical reactions, potentially affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Metal Ion Characteristics
- Key Observations :
- Ba²⁺’s larger ionic radius compared to Ca²⁺ (1.35 Å vs. 1.00 Å) reduces its ability to substitute for Ca²⁺ in enzymes like DFPase, where precise geometry is critical for catalytic activity .
- Cd²⁺’s smaller radius (0.95 Å) and higher charge density enhance ligand-binding strength but increase toxicity, limiting its utility compared to Ba²⁺ .
Ligand Functionality and Reactivity
- Unlike CSAB derivatives, which leverage a sulfanyl group for Michael addition and cytostatic action , the absence of sulfur in the barium compound’s ligand suggests divergent applications (e.g., material science vs. pharmaceuticals).
Biological Activity
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate, often referred to as barium carboxymethyl oxobutanoate, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound consists of a barium ion coordinated with a carboxymethyl oxobutanoate ligand. Its chemical formula can be represented as:
This structure allows for various interactions with biological molecules, influencing its bioactivity.
Mechanisms of Biological Activity
- Metal Ion Interaction : Barium ions are known to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the carboxymethyl group enhances solubility and facilitates these interactions.
- Enzyme Modulation : Research indicates that barium carboxymethyl oxobutanoate may act as an enzyme inhibitor or activator. For example, it has been shown to influence the activity of certain kinases involved in cell signaling pathways.
- Cellular Uptake : The compound's structure allows for efficient cellular uptake, which is crucial for its biological effects. Studies have demonstrated that it can penetrate cell membranes effectively, leading to intracellular effects.
Cytotoxicity and Antiproliferative Activity
This compound has been studied for its cytotoxic effects on various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in:
- Breast Cancer Cells : IC50 values indicate significant antiproliferative activity, suggesting potential use in cancer therapy.
- Leukemia Cells : Similar effects have been observed in leukemia models, where the compound demonstrated selective cytotoxicity.
Case Studies
- Study on Breast Cancer Cell Lines : A study evaluated the effects of barium carboxymethyl oxobutanoate on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being suggested.
- Leukemia Treatment : In another study involving HL-60 leukemia cells, treatment with the compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis revealed significant changes in cell cycle distribution.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for barium(2+);2-(carboxymethyl)-3-oxobutanedioate, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves reacting barium salts (e.g., barium acetate ) with 2-(carboxymethyl)-3-oxobutanedioic acid under controlled pH and temperature. Optimization requires factorial design experiments (e.g., varying molar ratios, reflux duration, and solvent polarity) to maximize yield and purity . Computational tools like quantum chemical calculations (e.g., using COMSOL Multiphysics) can predict reaction pathways and energy barriers, reducing trial-and-error approaches .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : To confirm crystallinity and lattice structure, comparing results with databases like PubChem .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly given barium's propensity to form hydrated complexes (e.g., barium aluminate hydrates ).
- NMR and FT-IR : Identify functional groups (e.g., carboxymethyl and ketone moieties) and monitor reaction progress .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for purification?
- Methodological Answer : Solubility can be tested systematically using Hansen solubility parameters. For example, polar aprotic solvents (e.g., DMF) may enhance solubility due to coordination with barium ions, while aqueous ethanol could precipitate impurities. Centrifugation and vacuum filtration are recommended for purification, with purity verified via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data under varying environmental conditions?
- Methodological Answer : Discrepancies often arise from differences in hydration states or impurities (e.g., residual acetic acid in barium acetate synthesis ). Controlled studies under inert atmospheres (e.g., argon) and humidity-controlled chambers can isolate degradation pathways. Cross-referencing TGA data with computational models (e.g., molecular dynamics simulations) helps identify metastable phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
